3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKPVMOALKYEQU-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(S2)/C=C/C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of piperidine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Thiophene Derivatives
(a) Bromophenyl Analog: 3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic Acid
- Molecular Formula : C₁₃H₉BrO₂S
- Molecular Weight : 309.18 g/mol (vs. ~264.7 g/mol for the chlorinated analog)
- No experimental data on bioactivity or crystallography are available, but bromine’s larger atomic radius may alter steric effects in binding pockets .
(b) Fluorophenyl Derivatives: (2E)-3-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic Acid
- Molecular Formula : C₁₀H₁₀F₄N₂O₅
- Key Differences : The fluorophenyl group and pyrazole ring introduce distinct electronic effects (strong electron-withdrawing fluorine) and hydrogen-bonding capabilities. Fluorine’s small size and high electronegativity may improve metabolic stability compared to chlorine .
Heterocyclic Variants
(a) Thiazole Derivative: (2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic Acid
- Molecular Formula: C₁₃H₁₀ClNO₃S
- Properties : The thiazole ring replaces thiophene, introducing a nitrogen atom that enhances hydrogen-bond acceptor capacity. Predicted pKa = 4.53, suggesting moderate acidity comparable to the target compound. Density (1.446 g/cm³) and boiling point (521.2°C) were computationally estimated .
(b) Triazole Derivative: {[5-[(4-Chlorophenoxy)methyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic Acid
Computational and Experimental Insights
- DFT Studies : The B3LYP/6-311G(d,p) method has been applied to similar compounds (e.g., 3-(2-chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one) to predict electronic properties, vibrational spectra, and reactive sites. Such methods could elucidate the target compound’s charge distribution and stability .
Biological Activity
3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid is a compound of increasing interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring and a prop-2-enoic acid moiety , with a 4-chlorophenyl group enhancing its chemical properties. The molecular formula is , and it has a molecular weight of approximately 264.73 g/mol. The presence of the chlorophenyl group significantly influences its biological activity, making it a subject of interest for various applications in pharmaceuticals and materials science.
| Property | Value |
|---|---|
| Molecular Formula | C13H9ClO2S |
| Molecular Weight | 264.73 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antifungal Activity
Research indicates that this compound exhibits notable antifungal activity . Similar compounds have demonstrated effectiveness against various fungal strains, suggesting that this compound may also possess significant antifungal properties.
Molecular docking studies have been employed to understand how this compound interacts with biological targets. These studies reveal binding affinities with specific enzymes or receptors, providing insights into its potential therapeutic uses. For instance, the compound's ability to inhibit fungal growth may be linked to its interaction with enzymes involved in cell wall synthesis.
Case Studies
-
Inhibition of Type III Secretion System (T3SS) :
A study demonstrated that compounds similar to this compound can inhibit the secretion of virulence factors in pathogenic bacteria. High concentrations (50 μM) resulted in approximately 50% inhibition of secretion, indicating potential use as an antibacterial agent against Gram-negative pathogens . -
Anticancer Properties :
Preliminary studies have suggested that derivatives of thiophene compounds exhibit anti-proliferative activity against various cancer cell lines. This suggests that this compound may also have potential as an anticancer agent, warranting further investigation into its efficacy and mechanism .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Table 2: Comparison of Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | Contains multiple chlorinated phenyl groups | Notable antifungal activity |
| 3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Similar thiophene structure | Potential use in nonlinear optics |
| 3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid | Sulfur-containing moiety | Different reactivity profile |
These comparisons highlight the unique aspects of this compound, particularly its combination of functional groups and potential applications across various fields.
Q & A
What synthetic routes are most effective for producing 3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid with high stereochemical purity?
Basic Research Question
The compound can be synthesized via Suzuki-Miyaura cross-coupling between 5-bromothiophene-2-carboxylic acid derivatives and 4-chlorophenylboronic acid, followed by Heck coupling to introduce the propenoic acid moiety. Critical parameters include palladium catalyst selection (e.g., Pd(PPh₃)₄) and strict oxygen-free conditions to prevent homocoupling byproducts . For stereochemical control, utilize (E)-selective Heck reaction conditions with tert-butyl acrylate as the olefin source, achieving >95% isomer purity through fractional crystallization .
How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
Advanced Research Question
X-ray crystallography is definitive for confirming stereochemistry and intermolecular interactions. For example, Acta Crystallographica studies of analogous (E)-3-(4-chlorophenyl)propenoic acid derivatives reveal planar conformations stabilized by intramolecular hydrogen bonding between the carboxylic acid and thiophene sulfur . Pair this with NMR (¹H-¹³C HMBC) to validate conjugation patterns and DFT calculations (B3LYP/6-311+G(d,p)) to model electronic transitions .
What experimental strategies address discrepancies in reported anti-inflammatory activity across studies?
Advanced Research Question
Standardize assays using primary murine macrophages (RAW264.7) for TNF-α/IL-6 suppression under LPS-induced inflammation. Compare dose-response curves (5–100 µM) while controlling for metabolic stability (e.g., liver microsomal assays). Conflicting data may arise from variations in cell permeability; address this via logP optimization (target 2.5–3.5) using prodrug esterification .
What methodologies effectively elucidate the compound’s mechanism of action in enzyme inhibition?
Advanced Research Question
Use surface plasmon resonance (SPR) to measure binding kinetics with COX-2 or 5-LOX enzymes. Molecular docking (AutoDock Vina) can predict binding poses, guided by crystallographic data from related thiophene-carboxylic acid inhibitors . Validate via site-directed mutagenesis of key residues (e.g., Arg120 in COX-2) to confirm interaction sites .
How to design derivatives for structure-activity relationship (SAR) studies targeting improved potency?
Advanced Research Question
Modify substituents systematically:
| Position | Modification | Biological Impact |
|---|---|---|
| Thiophene C5 | Replace Cl with CF₃ or OCH₃ | Enhanced lipophilicity/enzyme affinity |
| Propenoic acid | Esterification (ethyl, benzyl) | Improved membrane permeability |
| Phenyl ring | Introduce ortho-NO₂ or para-SO₂NH₂ | Polar interactions with catalytic pockets |
Evaluate using in silico ADMET predictions (SwissADME) before synthesis .
What analytical protocols ensure reliable quantification of the compound in biological matrices?
Basic Research Question
Develop a reversed-phase HPLC method:
- Column: C18 (5 µm, 250 × 4.6 mm)
- Mobile phase: 0.1% HCOOH in H₂O:MeCN (60:40 → 20:80 gradient)
- Detection: UV at 254 nm (ε = 12,500 M⁻¹cm⁻¹)
Validate per ICH guidelines (linearity R² >0.999, LOQ 0.1 µg/mL) .
How to mitigate poor aqueous solubility for in vivo pharmacokinetic studies?
Basic Research Question
Employ cyclodextrin inclusion complexes (e.g., HP-β-CD at 10% w/v) or nanoemulsion formulations (Labrafil® MCM/PEG-400). For proof of concept, compare plasma Cmax in Sprague-Dawley rats (10 mg/kg oral dose) between free acid and sodium salt forms .
What computational tools predict metabolic hotspots to guide structural optimization?
Advanced Research Question
Use GLORY meta-server for phase I metabolism prediction and MetaSite 6.0 to identify vulnerable sites (e.g., thiophene α-C). Prioritize blocking methyl groups at metabolic soft spots while maintaining potency .
How to resolve crystallization challenges for X-ray quality crystals?
Basic Research Question
Optimize solvent systems via vapor diffusion: Dissolve in DMF:EtOH (1:3), then expose to hexane vapor at 4°C. For stubborn cases, employ seeding with microcrystals from antisolvent addition (water) .
Which in vitro models best assess potential off-target effects in CNS applications?
Advanced Research Question
Screen against hERG (patch-clamp IC50), CYP3A4 inhibition (luminescent assay), and blood-brain barrier permeability (MDCK-MDR1 monolayers, Papp >5 × 10⁻⁶ cm/s). Cross-validate with zebrafish neurotoxicity models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
